molecular formula C9H11NS2 B3054964 methyl methyl(phenyl)carbamodithioate CAS No. 62603-94-5

methyl methyl(phenyl)carbamodithioate

Cat. No.: B3054964
CAS No.: 62603-94-5
M. Wt: 197.3 g/mol
InChI Key: DAFDBQCIBPFTCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl methyl(phenyl)carbamodithioate can be synthesized through the reaction of methylamine, carbon disulfide, and cyanomethyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the dithiocarbamate intermediate. The intermediate then reacts with cyanomethyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl methyl(phenyl)carbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl methyl(phenyl)carbamodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl methyl(phenyl)carbamodithioate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, regulating the growth of polymer chains by transferring the active radical species between growing polymer chains. This process ensures uniform polymer chain lengths and controlled molecular weights .

Comparison with Similar Compounds

Similar Compounds

  • Cyanomethyl dodecyl trithiocarbonate
  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
  • 2-Cyano-2-propyl benzodithioate

Uniqueness

Methyl methyl(phenyl)carbamodithioate is unique due to its specific structure, which provides distinct reactivity and selectivity in RAFT polymerization. Its ability to control polymer chain lengths and molecular weights makes it particularly valuable in the synthesis of specialty polymers .

Properties

IUPAC Name

methyl N-methyl-N-phenylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS2/c1-10(9(11)12-2)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFDBQCIBPFTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447223
Record name Carbamodithioic acid, methylphenyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62603-94-5
Record name Carbamodithioic acid, methylphenyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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